molecular formula C2H6O B032933 Ethanol-d CAS No. 925-93-9

Ethanol-d

Cat. No. B032933
CAS RN: 925-93-9
M. Wt: 47.07 g/mol
InChI Key: LFQSCWFLJHTTHZ-WFVSFCRTSA-N
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Description

Synthesis Analysis

Ethanol can be produced through several methods, including the catalytic hydration of ethylene and the fermentation of biomasses. Notably, innovative approaches for ethanol synthesis involve the reaction of dimethyl ether (DME) with CO2 and H2, offering a promising route from renewable resources. A particular study highlighted the effective promotion of this reaction using a Ru–Co bimetallic catalyst, achieving high selectivity and yield for ethanol (Qian et al., 2018).

Molecular Structure Analysis

Ethanol's molecular structure has been extensively studied through methods like molecular dynamics simulations. These studies have revealed detailed insights into the hydrogen-bonded structures and interactions within ethanol-water mixtures, providing a deeper understanding of ethanol's molecular behavior in solutions (Gereben & Pusztai, 2015).

Chemical Reactions and Properties

Ethanol participates in a variety of chemical reactions, acting as a solvent, feedstock, or reactant in different chemical processes. The direct synthesis of ethanol from DME and syngas has been achieved using combined H-Mordenite and Cu/ZnO catalysts, demonstrating an environmentally friendly process with high yields of ethanol and methanol (Li et al., 2010).

Physical Properties Analysis

The physical and chemical properties of ethanol, such as its blending characteristics with diesel fuel, have significant implications for its use as a biofuel. Research has shown that ethanol-diesel fuel blends require certain additives to maintain stability and performance, emphasizing the need for detailed characterization of these mixtures (Torres-Jiménez et al., 2011).

Chemical Properties Analysis

Ethanol's chemical properties, including its reactivity and interactions with other substances, are crucial for its wide range of applications. Studies on ethanol synthesis from DME and syngas over cobalt catalysts have provided valuable insights into the reaction mechanisms and the formation of byproducts, contributing to the optimization of ethanol production processes (Li et al., 2017).

Scientific Research Applications

  • Fuel Economy and Pollution Reduction : Ethanol as a gasoline additive can improve fuel economy, reduce exhaust pollution, and compensate for power and torque output decreases in electric control fuel injection engines (Ma Hong-xin, 2012).

  • Bio-ethanol Production : Extensive research is necessary to scientifically and economically justify the application of bio-ethanol techniques, such as integrated energy-pinch, Very High Gravity fermentation, hybrid processes using pervaporation membranes, and membrane technology (Baeyens et al., 2015).

  • Alcohol Use Disorders Biomarker : Direct Ethanol Metabolites (DEMs) are emerging as potential biomarkers for alcohol use disorders and their treatment efficacy (Wurst et al., 2005).

  • Optical Thermal Sensors : An optical thermal sensor based on cholesteric film with an ethanol-toluene mixture has potential applications in scientific research and industry due to its simple fabrication and broad temperature sensing range (Yong Li, Yanjun Liu, & D. Luo, 2017).

  • Pharmaceutical and Forensic Analysis : A direct catalytic methanol (or ethanol) fuel cell device can be used for analyzing ethanol content in pharmaceutical products, such as dyes and disinfectants, and for determining ethanol content in saliva and serum for forensic tests (Tomassetti et al., 2018).

  • Environmental Benefits in Fuel Blends : DGE incorporation in ethanol-diesel blends can provide environmental advantages over biodiesel and conventional diesel fuel, with a 20% diesel-replacement rate (Herreros et al., 2015).

  • Biotransformation and Acetogenesis Studies : Higher initial concentrations of 2,4-DNT inhibit its own biotransformation and acetogenesis of ethanol, affecting propionate formation and acetate production (Jiayang Cheng et al., 1996).

  • Ethanol Fermentation Modeling : Ethanol fermentation from low-grade substrates like stillage after alcohol distillation and acid hydrolysate of lignocellulose can be modeled using two kinetic equations of product inhibition (Beschkov et al., 2018).

properties

IUPAC Name

deuteriooxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQSCWFLJHTTHZ-WFVSFCRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50919138
Record name Ethan(~2~H)ol
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Molecular Weight

47.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colorless liquid; [Acros Organics MSDS]
Record name Ethyl alcohol-d
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Product Name

Ethanol-d

CAS RN

925-93-9, 1624-36-8
Record name Ethanol-d
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Record name Ethyl (2)alcohol
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Record name Ethanol-d1
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Record name Ethan(~2~H)ol
Source EPA DSSTox
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Record name Ethyl [2]alcohol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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